molecular formula C10H9FN2O2 B2671483 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one CAS No. 1823324-99-7

6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one

Cat. No.: B2671483
CAS No.: 1823324-99-7
M. Wt: 208.192
InChI Key: SONRVANAEBUVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one is a fluorinated spiro compound with a unique structure that combines azetidine and benzo[d][1,3]oxazin] rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to biological effects. The spiro structure may also contribute to its stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    6’-Chlorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6’-Bromospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens .

Properties

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-6-1-2-8-7(3-6)10(4-12-5-10)15-9(14)13-8/h1-3,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONRVANAEBUVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C3=C(C=CC(=C3)F)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823324-99-7
Record name 6'-fluoro-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-2'-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.